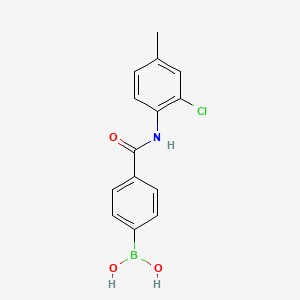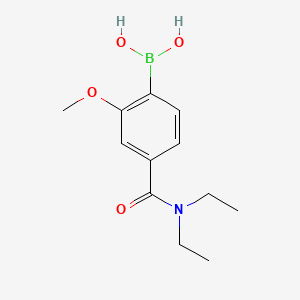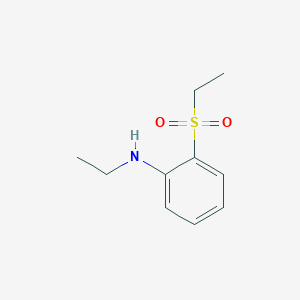
2-(ethanesulfonyl)-N-ethylaniline
Vue d'ensemble
Description
2-(Ethanesulfonyl)-N-ethylaniline (2-ESA) is a novel compound with promising applications in the fields of synthetic organic chemistry and biochemistry. It is a versatile compound that can be used as a reactant, intermediate, or catalyst in a variety of chemical reactions. 2-ESA is a member of the sulfonamides family and is used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
- Application: This compound is used in the synthesis of various chemical products .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Application: This compound is a potential model for perfluorosulfonic acid membranes (PFSA) .
- Method: The compound is derived in three steps from 1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–2–iodoethoxy)ethanesulfonyl fluoride .
- Results: The resulting compound exhibits intricate thermal behavior. At 150 °C, a crystal-to-crystal transition is observed due to the partial disordering of calamitic molecules, which is followed by isotropization at 218 °C .
- Application: This compound is used in the synthesis of poly (SES-MeAz) through controlled anionic ring-opening polymerization .
- Method: The desulfonylation of poly (SES-MeAz)s can be achieved under mild conditions, with tetrabutylammonium fluoride (TBAF) to form .
- Results: The specific results or outcomes obtained are not provided in the source .
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl Fluoride
1,1,2,2–tetrafluoro–2– (1,1,2,2–tetrafluoro–4–iodobutoxy)ethanesulfonic acid
N- ( (2- (trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine (SES-MeAz)
- Application: Sulfonamides are among the most stable amine protecting groups that are able to tolerate a broad range of reaction conditions. The 2- (trimethylsilyl)ethanesulfonyl (SES) group provides a sulfonamide that combines the compatibility with many synthetic transformations with relatively benign removal conditions .
- Method: The SES group can be installed on a primary or secondary amine using 2- (trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and a base, typically a tertiary amine or sodium hydride .
- Results: Generally, cesium fluoride in DMF or tetrabutylammonium fluoride (TBAF) in acetonitrile at elevated temperature is sufficient to remove the SES group, producing TMS-F, ethylene, sulfur dioxide, and the free amine .
- Application: This group is used in several fields in organic chemistry, such as peptide, nucleoside, or combinatorial synthesis, requiring easily accessible amine protecting groups which are stable under a broad range of reaction conditions and are both easily and selectively cleavable .
- Method: The sulfonyl protection is removed under mild conditions using fluoride ions .
- Results: Attack of the fluoride ions on the silicon atom leads to a β-elimination which releases the free amine .
2-Trimethylsilylethanesulfonyl Chloride (SES-Cl)
2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation
Methanesulfonic Acid (MsOH)
- Application: This polymer-bound alkylsulfonyl chloride resin is an equivalent to alkyl sulfonic chloride and can be used in numerous applications. When this resin is treated with nucleophiles, a variety of polymer-bound sulfonates can be created (e.g., sulfonyl azides, sulfonyl hydrazine) and subsequently used as polymeric supports, polymer-bound reagents, or in catalytic organic synthesis .
- Method: Not specified in the source .
- Results: Not specified in the source .
- Application: The products of reaction of a series of 10 2-substituted ethanesulfonyl chlorides with neopentyl alcohol and pyridine-d5 in nitromethane-d3 showed three reaction pathways depending on the nucleofugality of the substituent .
- Method: Not specified in the source .
- Results: Not specified in the source .
Polystyrene Ethyl Sulfonyl Chloride
2-Substituted Ethanesulfonyl Chlorides
Methanesulfonic Acid (MsOH)
Propriétés
IUPAC Name |
N-ethyl-2-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11-9-7-5-6-8-10(9)14(12,13)4-2/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUTMSQPWOQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethanesulfonyl)-N-ethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



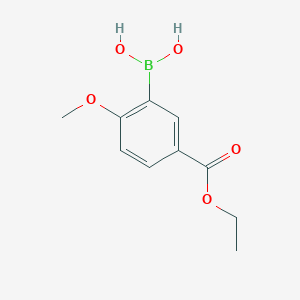
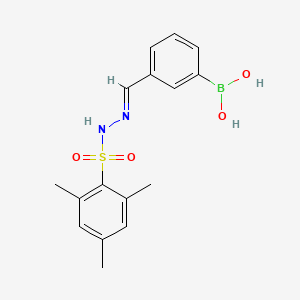

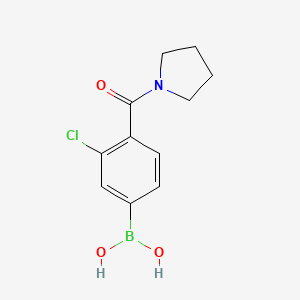

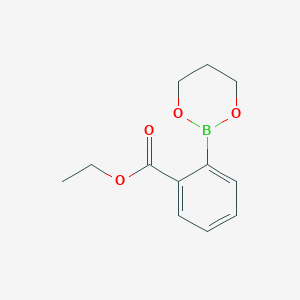
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
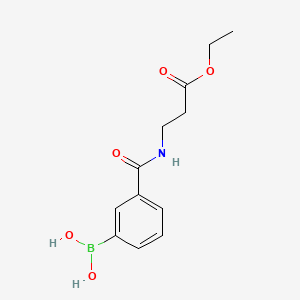
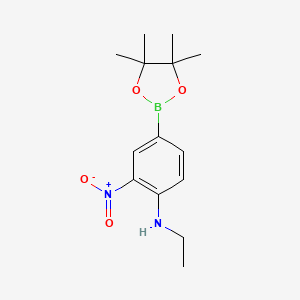
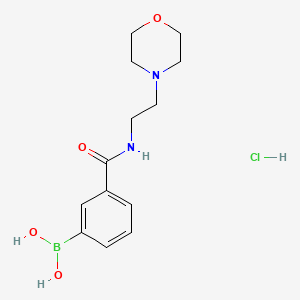
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
